molecular formula C10H14O4 B8433694 2-Acetoxyacetylcyclohexanone

2-Acetoxyacetylcyclohexanone

Cat. No.: B8433694
M. Wt: 198.22 g/mol
InChI Key: ANWOKPARCCKUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxyacetylcyclohexanone is a cyclohexanone derivative featuring an acetoxyacetyl substituent at the 2-position. This compound combines a ketone group with an ester-functionalized side chain, making it a versatile intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, its structural analogs, such as 2-acetylcyclohexanone (C$8$H${10}$O$2$) and 2-(difluoroacetyl)cyclohexanone (C$8$H${10}$F$2$O$_2$), suggest that its reactivity and applications align with acylated cyclohexanones. The acetoxyacetyl group likely enhances solubility in polar solvents and modifies steric and electronic properties, influencing its utility in pharmaceuticals, agrochemicals, or polymer chemistry.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[2-oxo-2-(2-oxocyclohexyl)ethyl] acetate

InChI

InChI=1S/C10H14O4/c1-7(11)14-6-10(13)8-4-2-3-5-9(8)12/h8H,2-6H2,1H3

InChI Key

ANWOKPARCCKUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

2-Acetylcyclohexanone

  • Structure: Cyclohexanone with an acetyl group at the 2-position (C$8$H${10}$O$_2$)
  • Synthesis: Prepared via enamine alkylation using cyclohexanone and acetic anhydride in the presence of pyrrolidine.
  • Properties : Molecular weight 138.16 g/mol; IR spectrum shows characteristic ketone (C=O) stretch at ~1700 cm⁻¹.
  • Applications: Intermediate in alkaloid synthesis and enolate chemistry.

2-(Difluoroacetyl)cyclohexanone

  • Structure: Cyclohexanone with a difluoroacetyl group (C$8$H${10}$F$2$O$2$)
  • Synthesis : Fluorinated analogs are synthesized via electrophilic acylation with difluoroacetyl chloride.
  • Properties : Enhanced electrophilicity due to electron-withdrawing fluorine atoms; molecular weight 176.16 g/mol.
  • Applications: Potential use in fluorinated drug candidates or agrochemicals.

2-Allylcyclohexanone

  • Structure: Cyclohexanone with an allyl group (C$9$H${12}$O)
  • Safety : Classified as hazardous (CAS 94-66-6); requires strict handling protocols to avoid inhalation or skin contact.
  • Applications : Precursor in Diels-Alder reactions for cyclic compound synthesis.

2-(2,5-Dimethylphenoxy)cyclohexanone

  • Structure: Cyclohexanone with a substituted phenoxy group (C${14}$H${18}$O$_2$)
  • Properties : Molecular weight 218.29 g/mol; aromatic substituent increases lipophilicity.
  • Applications : Investigated in polymer stabilizers or fragrance components.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications References
2-Acetoxyacetylcyclohexanone C${10}$H${12}$O$_4$* 212.20* Ketone, ester Synthetic intermediate Inferred
2-Acetylcyclohexanone C$8$H${10}$O$_2$ 138.16 Ketone Alkaloid synthesis
2-(Difluoroacetyl)cyclohexanone C$8$H${10}$F$2$O$2$ 176.16 Ketone, difluoro Fluorinated drug precursors
2-Allylcyclohexanone C$9$H${12}$O 136.19 Ketone, allyl Cycloaddition reactions
2-(2,5-Dimethylphenoxy)cyclohexanone C${14}$H${18}$O$_2$ 218.29 Ketone, aromatic ether Polymer stabilizers

*Inferred based on structural analogs.

Key Research Findings

  • Synthetic Methods: Enamine-mediated alkylation (used for 2-acetylcyclohexanone) avoids polyalkylation by temporarily masking the ketone. Fluorinated derivatives require specialized acylating agents.
  • Spectroscopic Differences: The acetoxyacetyl group in this compound would exhibit IR peaks for both ester (1740–1720 cm⁻¹) and ketone (1700 cm⁻¹), distinguishing it from non-ester analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.